molecular formula C11H16N4O B2778288 N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide CAS No. 2249207-84-7

N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide

Cat. No.: B2778288
CAS No.: 2249207-84-7
M. Wt: 220.276
InChI Key: COLKXFOBYDLPGX-UHFFFAOYSA-N
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Description

N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide is a complex organic compound belonging to the class of triazolopyridines. This compound features a triazole ring fused to a pyridine ring, which is further substituted with a methyl group and an allyl amide group. Due to its unique structure, it has garnered interest in various scientific fields, including medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and triazole moieties. This can be achieved through a series of reactions, including nucleophilic substitution, cyclization, and reduction processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to simpler forms.

  • Substitution: Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating conditions such as inflammation, cancer, and microbial infections.

Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Triazolopyridine derivatives: Other compounds in this class share the triazolopyridine core but differ in their substituents and functional groups.

  • Allyl amides: Compounds with similar allyl amide groups but different core structures.

Uniqueness: N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide stands out due to its specific combination of the triazolopyridine core and the allyl amide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-11(16)12-6-9-4-5-10-14-13-8(2)15(10)7-9/h3,9H,1,4-7H2,2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLKXFOBYDLPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(CC2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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